molecular formula C10H18O4 B13814163 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine CAS No. 38737-49-4

2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine

Cat. No.: B13814163
CAS No.: 38737-49-4
M. Wt: 202.25 g/mol
InChI Key: DKDKQWHTKRTRMX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes a dioxane ring system with four methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethyl-1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2,2,3,3-tetramethyl[1,4]dioxino[2,3-b]-1,4-dioxin
  • 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the stability of its dioxane ring system. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

38737-49-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,2,3,3-tetramethyl-4a,6,7,8a-tetrahydro-[1,4]dioxino[2,3-b][1,4]dioxine

InChI

InChI=1S/C10H18O4/c1-9(2)10(3,4)14-8-7(13-9)11-5-6-12-8/h7-8H,5-6H2,1-4H3

InChI Key

DKDKQWHTKRTRMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2C(O1)OCCO2)(C)C)C

Origin of Product

United States

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